molecular formula C9H13NOS B1366395 N,N-diethylthiophene-3-carboxamide CAS No. 73540-75-7

N,N-diethylthiophene-3-carboxamide

Cat. No. B1366395
CAS RN: 73540-75-7
M. Wt: 183.27 g/mol
InChI Key: DMGZZYONMSPHOF-UHFFFAOYSA-N
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Patent
US08816035B2

Procedure details

N,N-diethylthiophene-3-carboxamide (18.3 g, 0.1 mol) was dissolved in THF (100 mL) in a flame dried flask kept under an inert atmosphere. The reaction flak was placed in an ice bath followed by the dropwise addition of n-BuLi (40.0 mL, 2.5 M BuLi in hexane) over a period of 30 minutes. The reaction mixture was then allowed to warm to room temperature and stirred over a period of 2 hours. The reaction mixture was subsequently slowly poured into ice water (250 mL) and stirred for several hours. The resulting reaction mixture was filtered and the yellow precipitate washed successively with water, methanol (50 mL) and hexanes (50 mL). The title compound was obtained as a yellow powder (yield: 75%): GC-Ms: 220; 1H NMR (400 MHz, CDCl3,ppm) δ: 7.69-7.68(d, 2H), 7.65-7.64(d, 2H); 1H NMR (400 MHz, DMSO-d6, ppm) δ: 8.12-8.11(d, 2H), 7.60-7.59(d, 2H); 13C NMR (100 MHz, CDCl3, ppm) δ: 174.7, 145.1, 143.1, 133.8, 126.8.
Quantity
18.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
C(N(CC)[C:4]([C:6]1[CH:10]=[CH:9][S:8][CH:7]=1)=[O:5])C>C1COCC1>[S:8]1[CH:9]=[CH:10][C:6]2[C:4](=[O:5])[C:7]3[S:8][CH:9]=[CH:10][C:6]=3[C:4](=[O:5])[C:7]1=2

Inputs

Step One
Name
Quantity
18.3 g
Type
reactant
Smiles
C(C)N(C(=O)C1=CSC=C1)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred over a period of 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried flask
CUSTOM
Type
CUSTOM
Details
The reaction flak was placed in an ice bath
ADDITION
Type
ADDITION
Details
followed by the dropwise addition of n-BuLi (40.0 mL, 2.5 M BuLi in hexane) over a period of 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The reaction mixture was subsequently slowly poured into ice water (250 mL)
STIRRING
Type
STIRRING
Details
stirred for several hours
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the yellow precipitate washed successively with water, methanol (50 mL) and hexanes (50 mL)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C2=C(C=C1)C(C=1SC=CC1C2=O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.